molecular formula C22H32Cl2N2O6 B015613 Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride CAS No. 7361-31-1

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride

Cat. No. B015613
CAS RN: 7361-31-1
M. Wt: 245.7 g/mol
InChI Key: OOVDEPZODSXAMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through multiple methodologies, focusing on the esterification and functional group transformation of amino acids and their derivatives. For example, the synthesis of related amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, involves steps like acylation and dehydrohalogenation, indicating a potential pathway for synthesizing similar compounds (Tsai et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of functional groups around the central carbon framework, impacting their reactivity and interaction with biological systems. For instance, the structural characterization of Schiff base organotin(IV) complexes related to amino acetate functionalized compounds provides insight into how substitutions at the aromatic ring influence molecular conformation and properties (Basu Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" are predominantly centered around its functional groups, enabling a variety of chemical transformations. Reactions like alkylation and arylation are crucial for modifying the compound's structure to enhance its properties or for further applications (Yamauchi et al., 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the compound's behavior in different environments. Studies on similar compounds, focusing on hydrogen bonding and molecular interactions, can provide valuable insights into the physical characteristics of "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" (Romero et al., 2008).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its potential applications. Research on the chemical behavior of structurally similar compounds under different conditions can shed light on how "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" might react during synthesis or in application-based scenarios (Wakui et al., 2004).

Scientific Research Applications

Anticancer Applications

  • Organotin(IV) complexes, incorporating derivatives similar to Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, have been studied for their anticancer properties. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting potential as anticancer drugs (Basu Baul et al., 2009).

Chemical Properties and Synthesis

  • The compound's derivatives have been analyzed for their elution behavior on Sephadex LH-20 in solvents like methanol and N,N-dimethylformamide, providing insights into its chemical interactions and properties (Shopova et al., 1977).
  • Synthesis methods for related compounds, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, have been developed, indicating potential routes for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (Tsai et al., 2003).

Potential for Immunomodulatory Activity

  • Structurally similar compounds have been synthesized and evaluated for their immunosuppressive activity, indicating a potential area of application for Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride in immunomodulation (Kiuchi et al., 2000).

Applications in Material Science

  • A derivative, featuring a chromophore group, has been proposed for use in nitroxide-mediated photopolymerization, highlighting its potential application in the field of material science and polymer chemistry (Guillaneuf et al., 2010).

Pharmaceutical Applications

  • The compound's structural analogs have been synthesized and evaluated for their uterine relaxant activity, suggesting possible pharmaceutical applications in this area (Viswanathan & Chaudhari, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram1. The signal word is "Warning"1. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


properties

IUPAC Name

methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,13H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVDEPZODSXAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884376
Record name DL-alpha-Methyltyrosine methyl ester hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID90884376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride

CAS RN

7361-31-1
Record name α-Methyltyrosine methyl ester hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7361-31-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tyrosine, .alpha.-methyl-, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-alpha-Methyltyrosine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-methyl-DL-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.091
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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